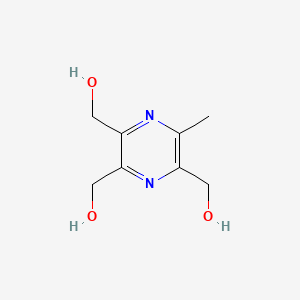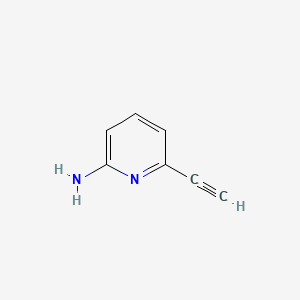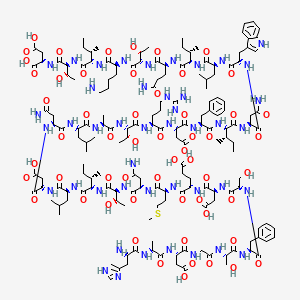
Glucagon-like peptide 2 (rat)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucagon-like peptide-2 (GLP-2) is a 33 amino acid peptide hormone. It is produced by the intestinal endocrine L cell and by various neurons in the central nervous system . GLP-2 is created by specific post-translational proteolytic cleavage of proglucagon . When externally administered, GLP-2 produces a number of effects in humans and rodents, including intestinal growth, enhancement of intestinal function, reduction in bone breakdown, and neuroprotection .
Synthesis Analysis
GLP-2 is an endogenous peptide identified as an intestinal epithelium-specific growth factor . It stimulates cell proliferation and inhibits apoptosis . Diverse effects on gastrointestinal function including regulation of intestinal glucose transport, food intake, and gastric acid secretion have been observed .Molecular Structure Analysis
The molecular weight of GLP-2 (rat) is 3796.22 and its molecular formula is C 166 H 256 N 44 O 56 S . The sequence of GLP-2 in humans is HADGSFSDEMNTILDNLAARDFINWLIQTKITD .Chemical Reactions Analysis
GLP-2 has been associated with a reduction in major cardiovascular events in patients with type 2 diabetes mellitus (T2DM) at high cardiovascular risk . It also plays a major role in repairing impaired intestinal mucosa .Physical And Chemical Properties Analysis
GLP-2 is an endogenous peptide identified as an intestinal epithelium-specific growth factor . It stimulates cell proliferation and inhibits apoptosis . Diverse effects on gastrointestinal function including regulation of intestinal glucose transport, food intake, and gastric acid secretion have been observed .Scientific Research Applications
- GLP-2, a 33-amino acid peptide hormone, is released from intestinal endocrine cells following nutrient ingestion. It plays a crucial role in stimulating intestinal crypt cell proliferation, leading to the expansion of the gastrointestinal mucosal epithelium .
- In human patients with intestinal failure secondary to short bowel syndrome, GLP-2 improves intestinal absorption and nutritional status .
- In vitro studies demonstrate that GLP-2 directly reduces apoptosis in cells expressing the GLP-2 receptor .
- Beyond the intestine, GLP-2 also regulates cell proliferation and apoptosis in the pancreas, gut, and central nervous system .
- GLP-2 improves intestinal wound healing by inducing epithelial cell migration in vitro, likely through TGF-β-mediated effects .
- GLP-2 enhances the effects of growth factors such as EGF, PDGF, IGF-I, and insulin on the proliferation of cultured rat astrocytes .
- Although the exact mechanism remains under investigation, its positive impact on intestinal barrier function is well-documented .
Intestinal Crypt Cell Proliferation and Mucosal Epithelium Expansion
Intestinal Injury Attenuation and Nutritional Status Improvement
Cytoprotective Effects via Apoptosis Reduction
Pancreatic, Gut, and Central Nervous System Regulation
Enhancement of Epithelial Cell Migration for Intestinal Wound Healing
Synergistic Effects with Growth Factors
Improvement of Intestinal Mucosal Barrier Function
Clinical Development for Short Bowel Syndrome (SBS)
Mechanism of Action
Target of Action
Glucagon-like peptide 2 (GLP-2) is a 33-amino acid peptide secreted in a nutrient-dependent manner from gut enteroendocrine cells . The primary target of GLP-2 is the GLP-2 receptor, a G-protein–coupled receptor expressed in enteric neurons or enteroendocrine cells . This receptor is primarily found in the gastrointestinal tract, central nervous system, and skeleton .
Mode of Action
GLP-2 interacts with its receptor to exert its effects, many of which are likely indirect through as yet unidentified secondary mediators . The proliferative and antiapoptotic actions of GLP-2 lead to expansion of the mucosal surface area and enhanced capacity for nutrient absorption in multiple models of experimental intestinal injury .
Biochemical Pathways
GLP-2 enhances intestinal repair and attenuates inflammation in preclinical inflammatory bowel disease (IBD) models . It upregulates pathways promoting restoration of intestinal barrier and absorptive function, leading to reduced bacterial translocation, improved nutrient uptake, and enhanced energy absorption .
Pharmacokinetics
It is known that glp-2 is secreted in a nutrient-dependent manner from gut enteroendocrine cells . The presence of fat in the duodenum stimulates GIP secretion from duodenal K cells, which then stimulates the release of GLP-2 from the distal regions of the small intestine through activation of the vagus nerve .
Result of Action
GLP-2 has anti-inflammatory and intestinotrophic effects . It significantly reduces the severity of small intestinal inflammation, evidenced by reversed small intestinal shortening and decreased α-1-acid glycoprotein and/or myeloperoxidase concentrations . It also significantly increases small intestinal mass, indicating intestinal regenerative effects .
Action Environment
The action of GLP-2 is influenced by environmental factors such as the presence of nutrients in the gut. For instance, the presence of fat in the duodenum stimulates the secretion of GLP-2 . Therefore, the diet and nutritional status of the individual can influence the action, efficacy, and stability of GLP-2.
Future Directions
Therapeutic peptides, including GLP-2, have made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . This suggests that GLP-2 and related analogs may have potential for future therapeutic applications.
properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C166H256N44O56S/c1-22-77(11)126(157(257)187-96(45-47-115(169)217)142(242)208-131(84(18)214)162(262)185-94(43-34-35-50-167)141(241)203-129(80(14)25-4)160(260)210-132(85(19)215)163(263)201-112(165(265)266)67-125(232)233)204-152(252)101(55-76(9)10)190-146(246)104(58-89-68-177-93-42-33-32-41-91(89)93)193-148(248)106(61-117(171)219)200-158(258)127(78(12)23-2)205-153(253)103(57-88-39-30-27-31-40-88)191-150(250)110(65-123(228)229)196-138(238)95(44-36-51-176-166(173)174)186-161(261)130(83(17)213)207-135(235)82(16)181-143(243)99(53-74(5)6)189-147(247)105(60-116(170)218)195-151(251)111(66-124(230)231)197-144(244)100(54-75(7)8)199-159(259)128(79(13)24-3)206-164(264)133(86(20)216)209-154(254)107(62-118(172)220)194-140(240)98(49-52-267-21)184-139(239)97(46-48-120(222)223)183-149(249)109(64-122(226)227)198-156(256)114(72-212)202-145(245)102(56-87-37-28-26-29-38-87)192-155(255)113(71-211)182-119(221)70-178-137(237)108(63-121(224)225)188-134(234)81(15)180-136(236)92(168)59-90-69-175-73-179-90/h26-33,37-42,68-69,73-86,92,94-114,126-133,177,211-216H,22-25,34-36,43-67,70-72,167-168H2,1-21H3,(H2,169,217)(H2,170,218)(H2,171,219)(H2,172,220)(H,175,179)(H,178,237)(H,180,236)(H,181,243)(H,182,221)(H,183,249)(H,184,239)(H,185,262)(H,186,261)(H,187,257)(H,188,234)(H,189,247)(H,190,246)(H,191,250)(H,192,255)(H,193,248)(H,194,240)(H,195,251)(H,196,238)(H,197,244)(H,198,256)(H,199,259)(H,200,258)(H,201,263)(H,202,245)(H,203,241)(H,204,252)(H,205,253)(H,206,264)(H,207,235)(H,208,242)(H,209,254)(H,210,260)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,232,233)(H,265,266)(H4,173,174,176)/t77-,78-,79-,80-,81-,82-,83+,84+,85+,86+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,126-,127-,128-,129-,130-,131-,132-,133-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRUMPQGPCFDGW-CWHSZFSPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C166H256N44O56S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3796.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B573729.png)
![Acetic acid,[(3,5-dimethylbenzoyl)amino]methoxy-](/img/structure/B573730.png)
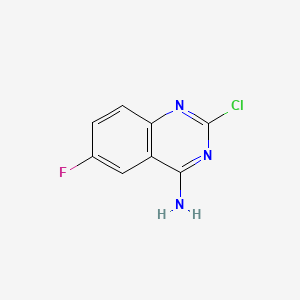
![1-(Benzo[d]thiazol-5-yl)ethanol](/img/structure/B573732.png)
![Hydroperoxide, 7-oxabicyclo[4.1.0]hept-2-yl (9CI)](/img/no-structure.png)
![4-Amino-8-methyltricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid](/img/structure/B573738.png)
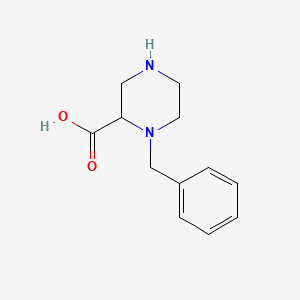

![N-[1-(3-Cyanophenyl)ethyl]acetamide](/img/structure/B573748.png)
